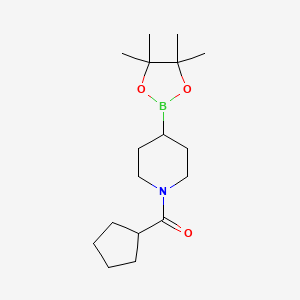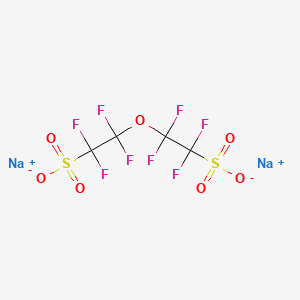![molecular formula C17H18N4O B8003614 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8003614.png)
3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which play a crucial role in cell cycle regulation .
Preparation Methods
One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow chemistry and automated synthesis techniques .
Chemical Reactions Analysis
3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The primary mechanism of action of 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the inhibition of CDK2/cyclin A2 complex. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2 through hydrogen bonding and hydrophobic interactions, stabilizing the inactive conformation of the enzyme .
Comparison with Similar Compounds
3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Known for its use as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural framework and specific biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-benzyl-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17-15-14(10-12-6-2-1-3-7-12)20-21(13-8-4-5-9-13)16(15)18-11-19-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXFCZFUPDGGAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=N2)CC4=CC=CC=C4)C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B8003534.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B8003544.png)








![tetraazanium;2,2,16,16-tetraoxido-1,3,5,7,9,11,13,15,17,18,19,20,21,22-tetradecaoxa-2λ6,4λ6,6λ6,8λ6,10λ6,12λ6,14λ6,16λ6-octamolybdahexaspiro[3.1.1.1.1.1.314.112.110.18.16.14]docosane 2,4,6,8,10,12,14,16-octaoxide](/img/structure/B8003606.png)


